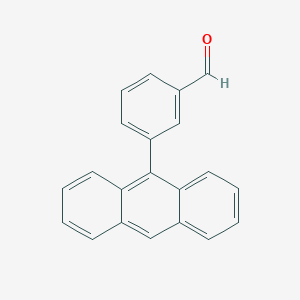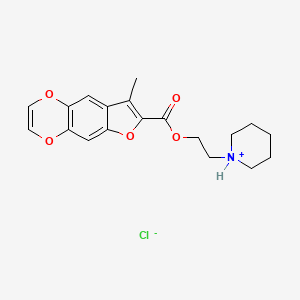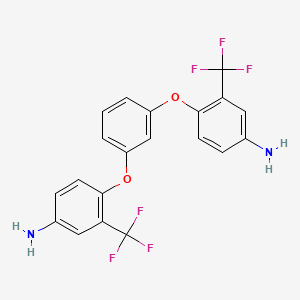
3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic organic compound that contains a thiazolidine ring. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid can be achieved through various synthetic approaches. One common method involves the reaction of thioureas with alkylating agents, followed by ring closure to form the thiazolidine ring . The use of β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst in water has been reported to be an effective and greener approach for the synthesis of thiazolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve high yield, purity, and selectivity. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is often employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the thiazolidine ring enhances its pharmacological properties, allowing it to interact with various biological targets. The sulfur and nitrogen atoms in the ring play a crucial role in its activity, contributing to its ability to modulate different biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific structural features, such as the formyl group and the trimethyl substitution on the thiazolidine ring. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other thiazole and thiazolidine derivatives .
Propiedades
| 43083-60-9 | |
Fórmula molecular |
C8H13NO3S |
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
3-formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H13NO3S/c1-5-6(7(11)12)9(4-10)8(2,3)13-5/h4-6H,1-3H3,(H,11,12) |
Clave InChI |
GTJVVEBKLSYEKA-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N(C(S1)(C)C)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)



![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)
